

An In-depth Technical Guide to 6-Hydroxybenzofuran: Chemical Properties and Structure

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Compound of Interest

Compound Name: 6-Hydroxybenzofuran

Cat. No.: B080719

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and biological relevance of **6-Hydroxybenzofuran**. The information is curated for professionals in research and development, with a focus on structured data presentation and detailed experimental context.

Core Chemical and Physical Properties

6-Hydroxybenzofuran, a significant heterocyclic compound, is a derivative of benzofuran.^{[1][2]} Benzofuran scaffolds are fundamental moieties found in a variety of biologically active natural products and synthetic drugs.^[3] The physical and chemical characteristics of **6-Hydroxybenzofuran** are summarized below.

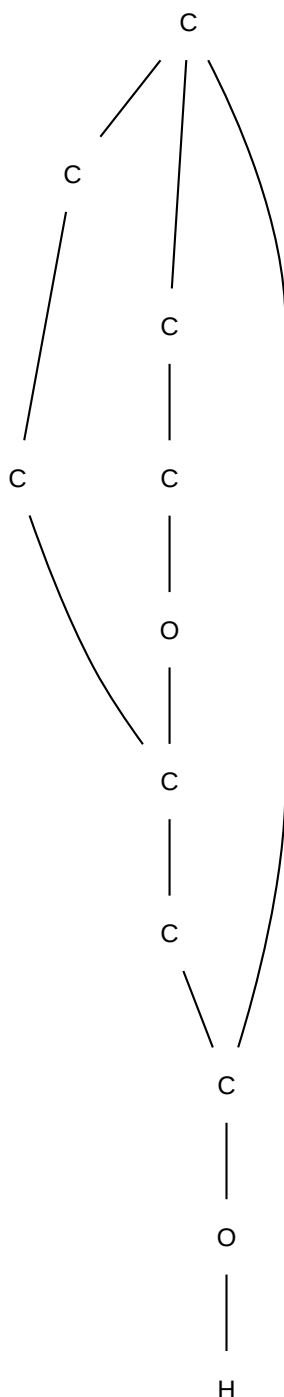
Property	Value	Source
IUPAC Name	1-benzofuran-6-ol	[4]
CAS Number	13196-11-7	[4]
Molecular Formula	C ₈ H ₆ O ₂	[4]
Molecular Weight	134.13 g/mol	[4]
Exact Mass	134.036779430 Da	[4]
Melting Point	242-246 °C (decomposes) (for 6-hydroxy-2,3-dihydro-1-benzofuran-3-one)	[5]
Boiling Point	369.3±42.0 °C (Predicted) (for 6-hydroxy-2,3-dihydro-1-benzofuran-3-one)	[5]
Solubility	Slightly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[5][6]

Structural Information

The structural identifiers for **6-Hydroxybenzofuran** are crucial for computational modeling and database referencing.

Identifier	Value	Source
SMILES	<chem>C1=CC2=C(C=C1O)OC=C2</chem>	[7]
InChI	InChI=1S/C8H6O2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,9H	[4]
InChIKey	UVJMVWURCUYFFK-UHFFFAOYSA-N	[4]

Below is a 2D chemical structure diagram of **6-Hydroxybenzofuran** generated using the DOT language.



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Caption: 2D structure of **6-Hydroxybenzofuran**.

Experimental Protocols: Synthesis of 6-Hydroxybenzofuran

Several synthetic routes to **6-Hydroxybenzofuran** have been developed. An optimized and scalable three-step process is described below.[8]

Overall Reaction Scheme: 2-hydroxy-4-methoxybenzaldehyde → 6-methoxybenzofuran → **6-hydroxybenzofuran**

Step 1: Reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid.

- This initial step involves the reaction between 2-hydroxy-4-methoxybenzaldehyde and chloroacetic acid.

Step 2: Formation of 6-methoxybenzofuran in acetic anhydride.

- The product from the first step is then treated with acetic anhydride to facilitate the formation of the furan ring, yielding 6-methoxybenzofuran.

Step 3: Demethylation to afford **6-hydroxybenzofuran**.

- The final step is the demethylation of 6-methoxybenzofuran using sodium 1-dodecanethiolate to yield the desired **6-hydroxybenzofuran**. [8]

This entire process is noted for being safe, cost-effective, and scalable, with production achieving over 2.6 kg in good overall yield.[8]

The following diagram illustrates the workflow for this synthetic protocol.



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Caption: Synthetic workflow for **6-Hydroxybenzofuran**.

Chemical Reactivity

Benzofuran and its derivatives are reactive heterocyclic compounds. The C2=C3 double bond is susceptible to photochemical cycloaddition reactions.^[9] Electrophilic substitution reactions, such as Friedel–Crafts arylation, also readily occur.^[9] Halogenation of the benzofuran ring system is a critical step for introducing further functionality, often for use in transition-metal-catalyzed coupling reactions.^[9]

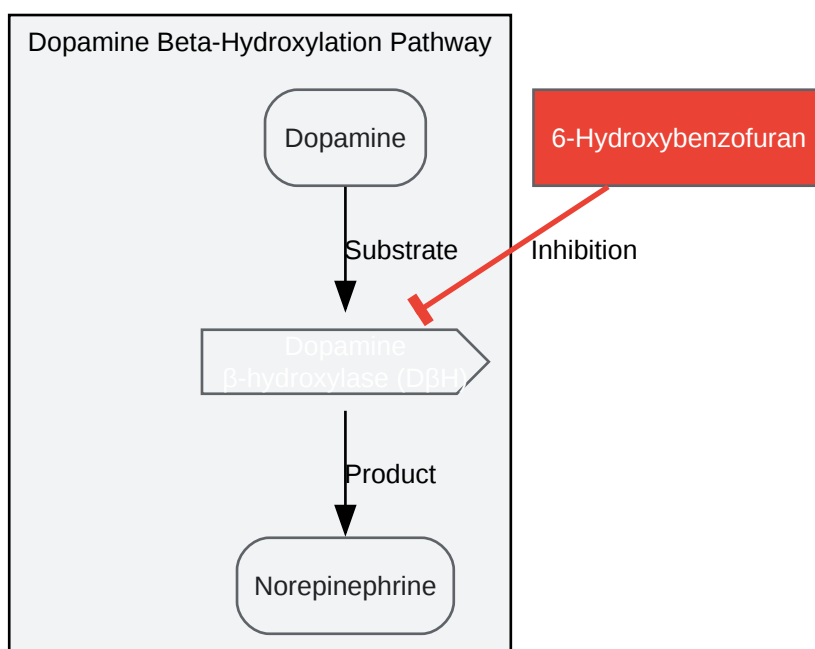
Biological Activity and Signaling

Benzofuran derivatives are known to possess a wide range of biological activities, including antitumor, antibacterial, antioxidant, and antiviral properties.^[2]^[10] This makes the benzofuran scaffold a privileged structure in medicinal chemistry.^[1]

Specifically, **6-Hydroxybenzofuran** has been identified as a mechanism-based inhibitor of dopamine beta-hydroxylase (DβH).^[11] This enzyme is critical in the biosynthesis of catecholamines. The inactivation mechanism is believed to involve the formation of enzyme-bound radicals that interact with active site amino acids.^[11] Experimental evidence from studies using radiolabeled **6-hydroxybenzofuran** showed that it covalently modifies a unique tyrosine residue (Tyr477) within the active site of the enzyme.^[11]

Derivatives of 5-hydroxybenzofuran, structurally similar to the 6-hydroxy isomer, have been shown to act as inhibitors of mTOR signaling, a pathway that controls cell growth, metabolism, and autophagy.^[12]^[13]

The diagram below illustrates the inhibitory action of **6-Hydroxybenzofuran** on Dopamine β-hydroxylase.



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Caption: Inhibition of Dopamine β -hydroxylase by **6-Hydroxybenzofuran**.

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **6-Hydroxybenzofuran** is classified as harmful if swallowed (Acute Toxicity 4) and causes serious eye irritation (Eye Irritation 2A).[4] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound.[14]

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- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Hydroxybenzofuran: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080719#6-hydroxybenzofuran-chemical-properties-and-structure]

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